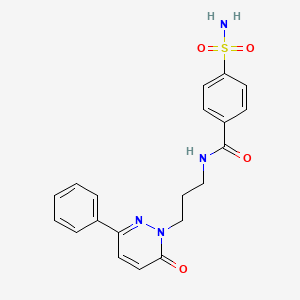

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide

Description

This compound is a hybrid molecule combining a pyridazinone core with a sulfamoylbenzamide moiety.

Properties

IUPAC Name |

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-4-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c21-29(27,28)17-9-7-16(8-10-17)20(26)22-13-4-14-24-19(25)12-11-18(23-24)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H,22,26)(H2,21,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUBMEDHYVJDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl group and the propyl chain. The final step involves the attachment of the sulfamoylbenzamide group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide with analogs from published research and patent literature, focusing on structural motifs, physicochemical properties, and synthetic pathways.

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

Core Heterocycles: The target compound’s pyridazinone core differs from the pyrazolo-pyrimidine and chromen systems in Examples 56/56. Compound 18 (Molecules 2013) employs a guanidine-piperidine scaffold, which is structurally distinct but shares a sulfonamide-like pharmacophore in the target compound .

Substituent Effects: The target’s 3-phenyl group on pyridazinone may enhance π-π stacking in hydrophobic binding pockets compared to the 3-fluorophenyl in Examples 56/57, which introduces electronegativity but reduces steric bulk. The N-isopropyl and N-cyclopropyl groups in Examples 56/57 improve metabolic stability compared to the target’s simpler propyl linker, which may increase susceptibility to oxidative metabolism .

Synthetic Complexity: The target compound’s synthesis likely involves coupling a pyridazinone intermediate with 4-sulfamoylbenzoyl chloride. In contrast, Examples 56/57 use Suzuki-Miyaura cross-coupling (boronic acid + palladium catalyst), a method with higher reproducibility but requiring specialized catalysts .

Physicochemical Properties :

- The target’s estimated molecular weight (~415 g/mol) is lower than Examples 56/57 (>600 g/mol), suggesting better bioavailability under Lipinski’s rules.

- The absence of fluorine atoms in the target (vs. Examples 56/57) may reduce halogen bonding efficacy but improve solubility .

Research Findings and Functional Insights

- Example 56/57 (Patent): Demonstrated nanomolar IC₅₀ values against carbonic anhydrase isoforms, attributed to the sulfonamide group’s zinc-binding capability. The chromen-4-one moiety may contribute to anti-angiogenic effects .

- Compound 18 (Molecules 2013) : Showed moderate activity as a histamine H₃ receptor antagonist, highlighting the role of guanidine in mimicking histamine’s imidazole interactions .

Biological Activity

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the compound's structure, biological mechanisms, and relevant studies that highlight its pharmacological potential.

Structural Overview

The compound can be represented with the following molecular formula:

- Molecular Formula : C21H21N3O3S

- Molecular Weight : 412.5 g/mol

The structure includes a pyridazine ring fused with a phenyl group and a sulfamoylbenzamide moiety, which may enhance its interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. The presence of the sulfamoyl group is known to enhance binding affinity to target enzymes.

- Receptor Modulation : It has potential interactions with various receptors, suggesting that it could modulate signaling pathways critical for cell survival and growth.

Anticancer Properties

Research indicates that compounds similar to this compound have shown promising anticancer activity. For instance, pyridazinones have been studied for their ability to inhibit tumor growth in various cancer models. The benzamide group is associated with antiproliferative effects, making this compound a candidate for further investigation in cancer therapeutics.

In Vitro Studies

In vitro studies are essential for understanding the biological activity of this compound. Preliminary findings suggest that:

- Cell Line Testing : The compound has been tested against several cancer cell lines, showing significant inhibition of cell proliferation.

- Mechanistic Insights : Studies have indicated that the compound may induce apoptosis (programmed cell death) in sensitive cancer cells.

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for validating these findings. Current research efforts are focused on:

- Animal Models : Testing the efficacy of the compound in animal models to assess its therapeutic potential and safety profile.

- Pharmacokinetics : Understanding how the compound is metabolized and its bioavailability in living organisms.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-(6-oxo-3-methylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide | Contains a methyl group instead of phenyl | May exhibit different binding affinities |

| N-(3-(6-oxo-3-chlorophenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide | Contains a chlorine atom | Potentially alters biological activity due to electronegativity |

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into potential applications:

- Study on Pyridazinone Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that pyridazinone derivatives exhibited significant anticancer activity through enzyme inhibition pathways .

- Enzyme Targeting Research : Another investigation focused on identifying specific kinases targeted by similar compounds, revealing that structural modifications can enhance selectivity and potency .

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of related compounds in treating specific cancers, which may pave the way for future studies on this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.